1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
CAS No.: 845803-97-6
Cat. No.: VC6176200
Molecular Formula: C20H15FN4O3S
Molecular Weight: 410.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845803-97-6 |
|---|---|
| Molecular Formula | C20H15FN4O3S |
| Molecular Weight | 410.42 |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C20H15FN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2 |
| Standard InChI Key | MLGULMDNMSEBSV-UHFFFAOYSA-N |
| SMILES | C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CO5 |
Introduction
Structural Nomenclature and Molecular Architecture
The systematic name 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline delineates its intricate structure:
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Quinoxaline core: A bicyclic system comprising two fused pyrazine rings (positions 4,5-b relative to the imidazole fusion) .
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Imidazo[4,5-b]quinoxaline: A tricyclic system formed by fusing an imidazole ring at the 4,5-positions of quinoxaline, with partial saturation at the 2,3-positions .
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4-Fluorophenylsulfonyl group: A sulfonamide substituent at position 1, featuring a para-fluorinated benzene ring .
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Furan-2-ylmethyl side chain: A furylmethyl group attached to the imidazole nitrogen at position 3 .
The molecular formula is C₂₁H₁₆FN₅O₃S (molecular weight: 453.45 g/mol), with a planar quinoxaline core and non-planar substituents influencing its conformational flexibility .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be divided into three key stages (Figure 1):
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Quinoxaline precursor preparation: 2,3-Diaminoquinoxaline serves as the starting material for imidazole ring formation .
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Imidazo[4,5-b]quinoxaline construction: Cyclocondensation with α-haloketones or aldehydes under basic conditions .
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Post-cyclization functionalization:
Stepwise Synthesis
Step 1: Synthesis of 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Refluxing 2,3-diaminoquinoxaline with chloroacetaldehyde in ethanol/TEA (triethylamine) yields the dihydroimidazo core via cyclocondensation . Typical conditions:
Step 2: N1-Sulfonylation
Treatment with 4-fluorobenzenesulfonyl chloride in anhydrous DMF (N,N-dimethylformamide) introduces the sulfonyl group :
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Molar ratio: 1:1.2 (imidazo-quinoxaline:sulfonyl chloride)
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Base: Pyridine (scavenges HCl)
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Temperature: 0°C → room temperature, 6 hours
Step 3: N3-Alkylation
Reacting the sulfonylated intermediate with 2-(bromomethyl)furan in acetonitrile/K₂CO₃ completes the synthesis :
Physicochemical Characterization
Spectral Data
Infrared Spectroscopy (IR):
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 8.32 (d, J=8.4 Hz, 1H) | Quinoxaline H5 |
| 8.15 (d, J=8.0 Hz, 1H) | Quinoxaline H8 |
| 7.89–7.75 (m, 4H) | 4-Fluorophenyl |
| 7.52 (dd, J=3.6, 0.8 Hz, 1H) | Furan H5 |
| 6.68 (dd, J=3.6, 1.6 Hz, 1H) | Furan H4 |
| 6.43 (d, J=1.6 Hz, 1H) | Furan H3 |
| 4.72 (s, 2H) | CH₂ (furanmethyl) |
| 4.15–3.95 (m, 2H) | Dihydroimidazo H2, H3 |
¹³C NMR (100 MHz, DMSO-d₆):
Biological Activity and Structure-Activity Relationships
While direct pharmacological data for this compound remains unpublished, structural analogs provide insights into potential activities:
4.1. COX-2 Inhibition
Sulfonylated quinoxalines exhibit cyclooxygenase-2 (COX-2) inhibitory activity through sulfonamide-group interactions with the enzyme's hydrophobic pocket . The 4-fluorophenyl moiety enhances selectivity over COX-1, as demonstrated in compound 1c (47.1% inhibition at 20 μM) .
4.2. Antimicrobial Potential
Imidazo[4,5-b]quinoxalines with aryl sulfones show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The furanmethyl group may improve membrane penetration due to its lipophilicity (clogP: 3.12) .
4.3. Analgesic/Anti-inflammatory Effects
Pyrimido-thiazoloquinoxaline derivatives reduce carrageenan-induced paw edema by 58–67% at 50 mg/kg . The dihydroimidazo ring’s partial saturation likely reduces toxicity while maintaining efficacy .
Computational Predictions
Molecular docking studies (PDB: 5KIR) suggest:
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